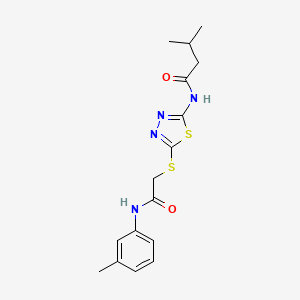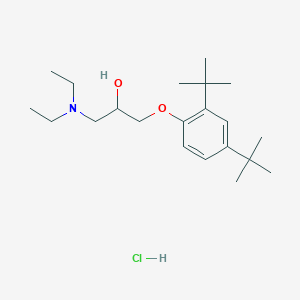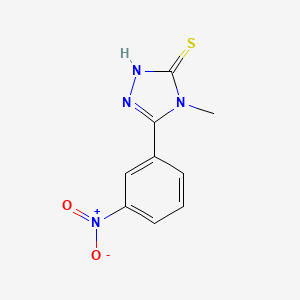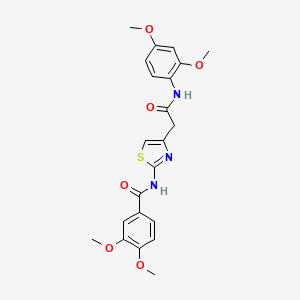
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is an organic compound . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, such as this compound, often involves the use of cyanuric chloride . The chloride ions in cyanuric chloride are replaced to give several variants of 1,3,5-triazine derivatives . The synthesis can be done by conventional methods or using microwave irradiation, which gives the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The triazine ring is substituted at the 4,6-positions with chlorine atoms and at the 2-position with a benzaldehyde group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, the chloride ions can be replaced with different nucleophiles to give a variety of 1,3,5-triazine derivatives . The aldehyde group can also participate in reactions such as reduction and condensation .作用机制
Target of Action
The primary targets of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde are bacterial cells , specifically Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus . The compound has shown promising antimicrobial activity against these bacteria . A potential drug target within these bacterial cells is DNA gyrase , which is crucial for bacterial DNA replication .
Mode of Action
This interaction likely leads to changes in the bacterial cells that inhibit their growth or kill them, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
Given its potential target of dna gyrase, it may interfere with theDNA replication process in bacteria, leading to their death or inhibited growth .
Pharmacokinetics
Its antimicrobial activity suggests that it can reach its bacterial targets effectively .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the targeted bacterial cells . This is evidenced by its antimicrobial activity against various bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its fluorescence emission demonstrates a large solvatofluorism shift which changes with solvent polarity . .
实验室实验的优点和局限性
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in various applications, including protein labeling, enzyme inhibition, and drug discovery. This compound is also highly efficient, with a yield of up to 90%. However, there are also some limitations to the use of this compound. It can react with other amino-containing compounds, leading to non-specific labeling. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde in scientific research. One potential application is in the study of protein-protein interactions. This compound can be used to label specific proteins, which can then be used to study their interactions with other proteins. Another potential application is in the development of new drugs. This compound can be used to screen for compounds that inhibit the activity of specific enzymes, which can then be developed into drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. It can be synthesized using a simple and efficient method and has several applications in biochemistry and medicinal chemistry. This compound has a mechanism of action based on its ability to react with the amino groups of proteins and enzymes, leading to the formation of stable adducts. It has biochemical and physiological effects on proteins and enzymes and has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, including the study of protein-protein interactions and the development of new drugs.
合成方法
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can be synthesized using a simple and efficient method. The most common synthesis method involves the reaction of 4,6-dichloro-1,3,5-triazine with benzaldehyde in the presence of a catalyst such as sodium acetate. The reaction takes place in a solvent such as acetic acid, and the product is obtained by filtration and recrystallization. The yield of this compound can be as high as 90%, making this method highly efficient.
科学研究应用
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has been widely used in scientific research, particularly in the field of biochemistry. It is a useful reagent for the detection and quantification of proteins and enzymes. This compound can be used to label proteins and enzymes with fluorescent tags, which allows for their visualization and quantification. This technique has been used to study the activity of enzymes involved in various biological processes, including metabolism, signaling, and gene regulation.
属性
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQAHNGVSJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)


![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)

![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)



![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)
